molecular formula C13H24N2O4S B2757278 Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2225144-87-4

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2757278
CAS No.: 2225144-87-4
M. Wt: 304.41
InChI Key: QGLJPYRZXUVWTI-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a sulfur-containing dioxo (8,8-dioxo-8λ⁶-thia) moiety and a primary amino group at the 4-position. This structure combines a rigid spiro[4.5]decane core with functional groups that enhance its utility in medicinal chemistry and drug discovery. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enabling selective derivatization during synthesis .

Ring-closing strategies using Boc-protected intermediates (e.g., Boc₂O with DMAP catalysis in dichloromethane) .

Reduction and functionalization steps (e.g., LiBHEt₃ reduction of ketones to alcohols, followed by cyanidation or acid hydrolysis) .

Selective deprotection under acidic conditions (e.g., HCl in refluxing aqueous solution) .

The compound’s unique 8λ⁶-thia (sulfone) group confers enhanced metabolic stability compared to thioether analogs, while the amino group enables further coupling reactions for drug-like molecule development .

Properties

IUPAC Name

tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-10(14)13(9-15)4-6-20(17,18)7-5-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLJPYRZXUVWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and an appropriate amine source.

    Protection and Deprotection Steps: To ensure the stability of intermediate compounds, protective groups such as tert-butyl are used. These groups are later removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Catalysts and Reagents: Using high-quality catalysts and reagents to facilitate the reactions.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Amide Bond Formation

The primary amine reacts with acyl chlorides or activated esters to form amides, a key step in peptide coupling:

RCOCl+C13H24N2O4SBaseRCONH-C13H23N2O4S+HCl\text{RCOCl} + \text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_4\text{S} \xrightarrow{\text{Base}} \text{RCONH-C}_{13}\text{H}_{23}\text{N}_2\text{O}_4\text{S} + \text{HCl}

Conditions : DCM, triethylamine, 0–25°C.

Nucleophilic Substitution

The amine acts as a nucleophile in SN² reactions with alkyl halides:

R-X+C13H24N2O4SR-NH-C13H23N2O4S+HX\text{R-X} + \text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_4\text{S} \rightarrow \text{R-NH-C}_{13}\text{H}_{23}\text{N}_2\text{O}_4\text{S} + \text{HX}

Typical Yields : 65–85% for primary alkyl halides.

Oxidation of the Amine

Controlled oxidation converts the amine to a nitroso or nitro group:

-NH2H2O2/NaWO4-NO2\text{-NH}_2 \xrightarrow{\text{H}_2\text{O}_2/\text{NaWO}_4} \text{-NO}_2

Conditions : Aqueous H₂O₂, NaWO₄ catalyst, 50°C.

Reduction of Sulfone Groups

The 8,8-dioxo-thia moiety can be reduced to thiol or sulfide derivatives:

-SO2LiAlH4-SH\text{-SO}_2 \xrightarrow{\text{LiAlH}_4} \text{-SH}

Yields : ~70% with LiAlH₄ in THF.

Deprotection of the tert-Butyl Ester

Acid-mediated cleavage of the tert-butyl group yields a free carboxylic acid:

-COO-t-BuHCl/dioxane-COOH\text{-COO-t-Bu} \xrightarrow{\text{HCl/dioxane}} \text{-COOH}

Conditions : 4M HCl in dioxane, 25°C, 12h .

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYield (%)Byproducts/Notes
Amide FormationAcetyl chloride, TEA, DCM, 0°C92Minimal racemization observed
SN² AlkylationEthyl iodide, K₂CO₃, DMF, 60°C78Competing elimination <5%
Amine OxidationH₂O₂, NaWO₄, H₂O, 50°C65Over-oxidation controlled at pH 7
Ester Deprotection4M HCl/dioxane, 25°CQuant.Free acid isolated via filtration

Mechanistic Considerations

  • Steric Effects : The spirocyclic structure imposes steric hindrance, slowing reactions at the 4-position amine.

  • Electronic Effects : Electron-withdrawing sulfone groups enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

  • Solvent Dependency : Polar aprotic solvents (DMF, DCM) improve yields in SN² reactions by stabilizing transition states.

Scientific Research Applications

Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-amino-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate are best contextualized against related spirocyclic tert-butyl carboxylates. Key differences lie in substituent groups, ring size, and heteroatom composition, which influence reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Features Applications/Notes
Tert-butyl 4-amino-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-2-carboxylate C₁₄H₂₄N₂O₄S 4-amino, 8,8-dioxo-8λ⁶-thia Sulfone group enhances stability; amino group enables functionalization Drug discovery (e.g., protease inhibitors, kinase scaffolds)
Tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate (CID 132427824) C₁₄H₂₃NO₃ 6-oxo Ketone functionality; lacks sulfur and amino groups Intermediate for spirocyclic lactams or alcohols
Tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate C₁₃H₂₄N₂O₂ 8-amino Primary amine at 8-position; no sulfur Peptidomimetics, GPCR-targeted ligands
Tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate C₁₂H₂₁NO₄ 1-oxo, 8-oxa Ether linkage instead of sulfone; ketone at 1-position Building block for oxygen-rich macrocycles
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₉NO₃S 8-oxo, 6-thia (thioether), spiro[3.4]octane Smaller spiro ring (C3/C4); thioether prone to oxidation Less stable than sulfone analogs; limited to early-stage research

Key Insights from Comparative Analysis:

Sulfur vs. Oxygen Heteroatoms :

  • The 8λ⁶-thia (sulfone) group in the target compound improves oxidative stability compared to thioether analogs (e.g., tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate), which are susceptible to metabolic oxidation .
  • Ether-containing variants (e.g., 8-oxa derivatives) lack the polarity and hydrogen-bonding capacity of sulfones, limiting their use in target-binding applications .

Spiro Ring Size :

  • Spiro[4.5]decane systems (e.g., target compound) provide greater conformational rigidity than smaller spiro[3.4]octane frameworks, enhancing selectivity in drug design .

Synthetic Accessibility :

  • Sulfone-containing spirocycles require additional oxidation steps (e.g., H₂O₂ or ozone) compared to ketone or ether analogs, increasing synthesis complexity .

Biological Activity

Tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : Tert-butyl 4-amino-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate
  • Molecular Formula : C14H26N2O4S
  • Molar Mass : 302.44 g/mol
  • CAS Number : 71630735

The compound is thought to interact with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. Notably, it has been identified as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is implicated in pain pathways and the metabolism of endocannabinoids .

Biological Activities

  • Analgesic Properties :
    • Studies indicate that compounds similar to tert-butyl 4-amino-8,8-dioxo-8λ6-thia have demonstrated analgesic effects in animal models. These effects are likely due to their ability to modulate endocannabinoid levels by inhibiting FAAH activity .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in preclinical studies. By inhibiting FAAH, it may increase the levels of endogenous cannabinoids that exert anti-inflammatory effects .
  • Cytotoxicity :
    • Preliminary investigations have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it may induce apoptosis in specific tumor cells, although further studies are needed to elucidate the underlying mechanisms and specificity .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnalgesicFAAH inhibition
Anti-inflammatoryIncreased endocannabinoids
CytotoxicityInduction of apoptosis

Case Study 1: Analgesic Effects in Animal Models

In a study published in Journal of Medicinal Chemistry, researchers evaluated the analgesic properties of several FAAH inhibitors, including derivatives of tert-butyl 4-amino compounds. The results demonstrated significant pain relief in rodent models, suggesting a viable pathway for developing new analgesics based on this compound's structure .

Case Study 2: Anti-inflammatory Activity

A research article highlighted the anti-inflammatory potential of spirocyclic compounds similar to tert-butyl 4-amino derivatives. The study found that these compounds could significantly reduce markers of inflammation in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

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